molecular formula C8H16O2 B15324032 1-(Tert-butoxy)butan-2-one

1-(Tert-butoxy)butan-2-one

Cat. No.: B15324032
M. Wt: 144.21 g/mol
InChI Key: RZBFUGKWUZYMLI-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)butan-2-one is a ketone derivative featuring a tert-butoxy group (-OC(CH₃)₃) attached to the second carbon of butan-2-one (2-butanone). This compound combines the reactivity of a ketone group with the steric bulk of the tert-butyl ether moiety, making it valuable in organic synthesis as a building block for pharmaceuticals, agrochemicals, and specialty chemicals.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]butan-2-one

InChI

InChI=1S/C8H16O2/c1-5-7(9)6-10-8(2,3)4/h5-6H2,1-4H3

InChI Key

RZBFUGKWUZYMLI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(tert-butoxy)butan-2-one with structurally or functionally related compounds, including ethers, ketones, and aryl-substituted derivatives.

Compound Molecular Formula Molecular Weight Key Structural Features Applications Toxicity/Safety
This compound C₈H₁₆O₂ 144.21 (calculated) Ketone with tert-butoxy group on C2 Likely intermediate in organic synthesis; potential use in pharmaceuticals. No direct data; inferred low acute toxicity due to tert-butyl group steric shielding .
1-(tert-Butoxy)propan-2-one C₇H₁₄O₂ 130.18 Acetone derivative with tert-butoxy Used in specialty chemical synthesis; higher volatility due to shorter chain. Limited toxicity data; structurally similar ethers show low acute toxicity .
1-tert-Butoxybutane C₈H₁₈O 130.23 Ether (no ketone group) Solvent or inert reagent in organic reactions. Low acute toxicity (Category 4 for oral, dermal, inhalation) .
1-[4-(Trifluoromethyl)phenyl]butan-2-one C₁₁H₁₁F₃O 216.20 Aryl-substituted ketone Pharmaceutical intermediate; potential pesticide component. No toxicity data; aryl-ketones often require careful handling .
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.28 Diether structure Research and development use; limited commercial applications. Acute toxicity (Category 4 for oral, dermal, inhalation); insufficient ecotoxicity data .

Key Comparative Insights

Structural and Functional Differences Ketone vs. Ether Reactivity: Unlike 1-tert-butoxybutane (a simple ether), this compound contains a ketone group, enhancing its reactivity in nucleophilic additions or condensations .

Applications Pharmaceutical Intermediates: Aryl-substituted ketones (e.g., 1-[4-(trifluoromethyl)phenyl]butan-2-one) are prioritized for drug discovery due to their bioactivity, while tert-butoxy ketones may serve as protected intermediates .

Toxicity and Safety Ethers vs. Data Gaps: For this compound and its analogs, chronic toxicity and environmental persistence data are largely absent, highlighting the need for further studies .

Research Findings and Data Gaps

  • Synthetic Utility : The tert-butoxy group in ketones enhances stability during multi-step syntheses, as seen in Boc-protected intermediates (e.g., 1-[(tert-butoxy)carbonyl]azetidine derivatives) .
  • Pharmacological Potential: Pyridinyl- and morpholinophenyl-substituted ketones demonstrate neuroprotective and antioxidant properties, suggesting avenues for this compound derivatization .

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